molecular formula C9H10N2O2 B13190240 6-(3-Hydroxyazetidin-1-yl)pyridine-3-carbaldehyde

6-(3-Hydroxyazetidin-1-yl)pyridine-3-carbaldehyde

Katalognummer: B13190240
Molekulargewicht: 178.19 g/mol
InChI-Schlüssel: PRCRIAJEIPLBNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3-Hydroxyazetidin-1-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . This compound features a pyridine ring substituted with a hydroxyazetidinyl group and an aldehyde group, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Hydroxyazetidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of 6-chloropyridine-3-carbaldehyde with 3-hydroxyazetidine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-(3-Hydroxyazetidin-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 6-(3-Hydroxyazetidin-1-yl)pyridine-3-carboxylic acid.

    Reduction: 6-(3-Hydroxyazetidin-1-yl)pyridine-3-methanol.

    Substitution: 6-(3-Alkoxyazetidin-1-yl)pyridine-3-carbaldehyde.

Wissenschaftliche Forschungsanwendungen

6-(3-Hydroxyazetidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical agents, particularly those targeting neurological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-(3-Hydroxyazetidin-1-yl)pyridine-3-carbaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The hydroxyazetidinyl group may play a crucial role in binding to these targets, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(3-Hydroxyazetidin-1-yl)pyridine-3-carbaldehyde is unique due to its combination of a hydroxyazetidinyl group and an aldehyde group on a pyridine ring. This unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Eigenschaften

Molekularformel

C9H10N2O2

Molekulargewicht

178.19 g/mol

IUPAC-Name

6-(3-hydroxyazetidin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C9H10N2O2/c12-6-7-1-2-9(10-3-7)11-4-8(13)5-11/h1-3,6,8,13H,4-5H2

InChI-Schlüssel

PRCRIAJEIPLBNS-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1C2=NC=C(C=C2)C=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.